molecular formula C10H16N2O3S B117402 (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide CAS No. 112101-81-2

(R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide

Cat. No.: B117402
CAS No.: 112101-81-2
M. Wt: 244.31 g/mol
InChI Key: IORITYIZDHJCGT-SSDOTTSWSA-N
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Description

“®-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide” is a chemical compound with the empirical formula C10H16N2O3S . It has a molecular weight of 244.31 .


Synthesis Analysis

While specific synthesis methods for “®-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide” were not found, a related compound, 2-(5-(2-Aminopropyl)-2-hydroxyphenyl)acetic acid, was synthesized in a six-step process involving methylation, formylation, Aldol-type condensation, reduction, and hydrolysis reactions .


Molecular Structure Analysis

The molecular structure of “®-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide” consists of a methoxy group, an aminopropyl group, and a benzenesulfonamide group .


Physical and Chemical Properties Analysis

“®-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide” is a compound with a molecular weight of 244.31 . Further physical and chemical properties were not found in the search results.

Scientific Research Applications

Alpha-1 Adrenoceptor Antagonism

Research has identified (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide as a potent alpha-1 adrenoceptor antagonist. Studies demonstrate its competitive antagonism against phenylephrine-induced contraction, with a high degree of selectivity for postjunctional alpha-1 adrenoceptors over alpha-2 adrenoceptors. This selectivity contributes to its hypotensive activity (Honda, Nakagawa, & Terai, 1987), (Honda & Nakagawa, 1986).

Radioligand Binding Properties

Another study focused on the binding properties of this compound, exploring its rapid association with binding sites in rat hippocampus and spleen membranes. The research highlighted its potential as a radioligand due to its saturable and specific binding characteristics (Yazawa, Takanashi, Sudoh, Inagaki, & Honda, 1992).

Antitumor Activity

In the realm of cancer research, this compound-related compounds have been evaluated for their antitumor properties. Compounds in this category have demonstrated significant inhibitory effects on various cancer cell lines, with some advancing to clinical trials (Owa, Yokoi, Yamazaki, Yoshimatsu, Yamori, & Nagasu, 2002).

Urological Applications

This compound has also been evaluated for its effectiveness in treating benign prostatic hypertrophy. Clinical studies have shown that it can significantly reduce symptoms like nocturia and urgency, with improvements in urodynamic studies (Kawabe, Ueno, Takimoto, Aso, & Kato, 1990), (Kawabe, Ueno, Takimoto, Aso, & Kato, 1990).

Chiral Separation and Analysis

Research has been conducted on the chiral separation of this compound, providing insights into its stereochemical properties and potential for use in pharmaceutical analysis (Maier, Horáková, Petr, Tesařová, Coufal, & Ševčı́k, 2005).

Properties

IUPAC Name

5-[(2R)-2-aminopropyl]-2-methoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O3S/c1-7(11)5-8-3-4-9(15-2)10(6-8)16(12,13)14/h3-4,6-7H,5,11H2,1-2H3,(H2,12,13,14)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IORITYIZDHJCGT-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=C(C=C1)OC)S(=O)(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC1=CC(=C(C=C1)OC)S(=O)(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10920664
Record name 5-(2-Aminopropyl)-2-methoxybenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10920664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112101-81-2
Record name (R)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=112101-81-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112101812
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-(2-Aminopropyl)-2-methoxybenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10920664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzenesulfonamide, 5-[(2R)-2-aminopropyl]-2-methoxy
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.124.740
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name (R)-(-)-5-(2-AMINOPROPYL)-2-METHOXYBENZENESULFONAMIDE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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